
Tetrabutylammonium octachlorodirhenate(III)
Overview
Description
Tetrabutylammonium octachlorodirhenate(III), with the formula {[CH₃(CH₂)₃]₄N}₂[Re₂Cl₈] and molecular weight 1140.97 g/mol (CAS: 14023-10-0), is a dark blue crystalline salt . It belongs to the class of dirhenium(III) complexes featuring a Re–Re quadruple bond (σ²π⁴δ²), characterized by a bond length of 2.24 Å . The compound is synthesized via the reduction of perrhenate ([ReO₄]⁻) in hydrochloric acid using hypophosphorous acid (H₃PO₂), followed by precipitation with tetrabutylammonium (TBA) cations .
The TBA counterion enhances solubility in polar organic solvents (e.g., acetone, acetonitrile), enabling detailed spectroscopic and reactivity studies . The δ→δ* electronic transition in the visible spectrum (~14,000 cm⁻¹) serves as a hallmark of the Re₂⁶⁺ core . Applications span fundamental research on metal-metal bonding and catalysis, with emerging interest in biomedical contexts due to derivatization with biomolecules like methionine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium octachlorodirhenate(III) is synthesized through a multi-step reaction process. One common method involves the reaction of rhenium trichloride with tetrabutylammonium chloride in an organic solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of tetrabutylammonium octachlorodirhenate(III) involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters. The final product is purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium octachlorodirhenate(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in reactions with tetrabutylammonium octachlorodirhenate(III) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from reactions involving tetrabutylammonium octachlorodirhenate(III) depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state rhenium compounds, while substitution reactions can produce a variety of rhenium-ligand complexes .
Scientific Research Applications
Tetrabutylammonium octachlorodirhenate(III) has several scientific research applications, including:
Catalysis: It is widely used as a catalyst in organic synthesis, particularly in hydrogenation, hydroformylation, and other reactions requiring rhenium catalysts.
Material Science: The compound is used in the preparation of advanced materials, including rhenium-based alloys and composites.
Biological Studies: Researchers use tetrabutylammonium octachlorodirhenate(III) to study the biological activity of rhenium compounds and their potential therapeutic applications.
Mechanism of Action
The mechanism by which tetrabutylammonium octachlorodirhenate(III) exerts its effects involves the interaction of the rhenium center with various substrates. The rhenium atoms can undergo redox reactions, coordinate with ligands, and facilitate the formation or breaking of chemical bonds. These interactions are crucial for its catalytic activity and other applications .
Comparison with Similar Compounds
Ligand Variation in Octahalodirhenate(III) Complexes
Dirhenium(III) complexes with halide ligands ([Re₂X₈]²⁻, X = Cl, Br, I) exhibit structural and electronic differences (Table 1):
Table 1: Comparison of [Re₂X₈]²⁻ Complexes
- Chloride vs. Bromide : The larger Br⁻ ligand increases Re–Re bond length slightly (2.24 Å → 2.27 Å) and redshifts the δ→δ* transition due to decreased δ-orbital overlap. Bromide salts also exhibit structural disorder in the solid state .
- Iodide Complex: Limited data exist for [Re₂I₈]²⁻, but weaker Re–I bonding likely reduces stability and solubility compared to chloride/bromide analogs .
Counterion Effects: TBA vs. Alkali Metal Salts
The choice of counterion significantly impacts physicochemical properties (Table 2):
Table 2: Counterion Comparison for [Re₂Cl₈]²⁻
- TBA Salts : Organic solubility facilitates solution NMR, UV-Vis, and electrochemical studies. The bulky TBA cation also stabilizes the anion against aggregation .
- Alkali Metal Salts: Hydrated salts like K₂[Re₂Cl₈]·2H₂O are water-soluble but less versatile for organometallic reactions. They serve as precursors for solid-state materials .
Ligand-Substituted Dirhenium(III) Complexes
Substitution of Cl⁻ with organic ligands alters reactivity and functionality:
- Carboxylates : Complexes like [Re₂(O₂CR)₄Cl₄] (R = alkyl) retain the Re–Re bond but show redshifted δ→δ* transitions (~12,000 cm⁻¹) due to electron-donating carboxylate ligands .
- Amino Acid Complexes: The cis-[Re₂(Met)₂Cl₄·2CH₃CN]²⁺ complex (Met = methionine) demonstrates bioactivity, with IR spectra confirming carboxylate bridging and NH₃⁺ coordination .
Biological Activity
Tetrabutylammonium octachlorodirhenate(III) (commonly referred to as (Bu4N)2Re2Cl8) is a dirhenium(III) compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.
Overview of Tetrabutylammonium Octachlorodirhenate(III)
Tetrabutylammonium octachlorodirhenate(III) is synthesized through a multi-step reaction involving rhenium trichloride and tetrabutylammonium chloride. The compound features a unique Re-Re quadruple bond which is essential for its biological interactions and catalytic properties .
The biological activity of tetrabutylammonium octachlorodirhenate(III) is largely attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Studies have shown that it can form complexes with amino acids, such as methionine, leading to the formation of cis-[Re2(Met)2Cl4⋅2CH3CN]Cl2. This interaction is facilitated by the coordination of the carboxyl group of methionine to the Re2 cluster, which can be detected through infrared spectroscopy .
Anticancer Properties
Recent research has highlighted the anticancer potential of dirhenium compounds, including tetrabutylammonium octachlorodirhenate(III). In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.1 to 0.4 μM, which are considerably lower than those for standard chemotherapeutics like cisplatin . The mechanism involves the accumulation of the compound within mitochondria, leading to mitochondrial membrane potential depletion and increased reactive oxygen species (ROS) production, ultimately resulting in necrosis-mediated cell death.
Case Studies
- Interaction with G-Quadruplexes :
- Comparative Analysis :
Data Table: Biological Activity Summary
Properties
IUPAC Name |
tetrabutylazanium;tetrachlororhenium(1-) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDHKKNVLJDBNO-UHFFFAOYSA-F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72Cl8N2Re2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583461 | |
Record name | N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1141.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14023-10-0 | |
Record name | N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium octachlorodirhenate(III) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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